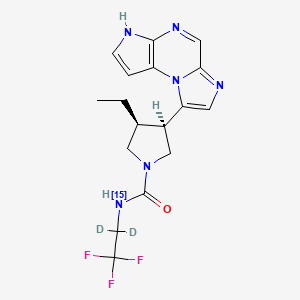
Upadacitinib-15N,d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Upadacitinib-15N,d2, also known as ABT-494-15N,d2, is a deuterium-labeled version of Upadacitinib. It is a potent, orally active, and selective Janus kinase 1 (JAK1) inhibitor. This compound is primarily used in scientific research for studying various autoimmune disorders due to its high selectivity for JAK1 over JAK2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Upadacitinib-15N,d2 involves the incorporation of deuterium and nitrogen-15 isotopes into the Upadacitinib molecule. The process typically includes multiple steps of organic synthesis, where specific reaction conditions are meticulously controlled to ensure the correct isotopic labeling. The detailed synthetic routes and reaction conditions are proprietary and often involve complex organic reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopic materials and ensure high purity and yield. The production methods are designed to be scalable and reproducible to meet the demands of scientific research .
Analyse Chemischer Reaktionen
Types of Reactions
Upadacitinib-15N,d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically controlled to maintain the stability of the isotopic labels .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Wissenschaftliche Forschungsanwendungen
Upadacitinib-15N,d2 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pharmacokinetics and pharmacodynamics of Upadacitinib.
Biology: Helps in studying the biological pathways involving JAK1 and its role in various cellular processes.
Industry: Employed in the development of new therapeutic agents targeting JAK1.
Wirkmechanismus
Upadacitinib-15N,d2 exerts its effects by selectively inhibiting Janus kinase 1 (JAK1). JAK1 is a key enzyme in the JAK-STAT signaling pathway, which is involved in the regulation of immune responses. By inhibiting JAK1, this compound prevents the phosphorylation and activation of downstream signaling proteins, thereby reducing inflammation and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tofacitinib: Another JAK inhibitor but less selective for JAK1.
Baricitinib: A JAK inhibitor with selectivity for JAK1 and JAK2.
Filgotinib: A selective JAK1 inhibitor similar to Upadacitinib.
Uniqueness
Upadacitinib-15N,d2 is unique due to its high selectivity for JAK1 over JAK2, making it more effective in targeting specific immune pathways with fewer side effects. The incorporation of deuterium and nitrogen-15 isotopes also enhances its stability and allows for detailed metabolic studies .
Eigenschaften
Molekularformel |
C17H19F3N6O |
|---|---|
Molekulargewicht |
383.37 g/mol |
IUPAC-Name |
(3S,4R)-N-(1,1-dideuterio-2,2,2-trifluoroethyl)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)pyrrolidine-1-(15N)carboxamide |
InChI |
InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m1/s1/i9D2,24+1 |
InChI-Schlüssel |
WYQFJHHDOKWSHR-GEFHDYSMSA-N |
Isomerische SMILES |
[2H]C([2H])(C(F)(F)F)[15NH]C(=O)N1C[C@H]([C@H](C1)C2=CN=C3N2C4=C(NC=C4)N=C3)CC |
Kanonische SMILES |
CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















